(R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
Overview
Description
“®-1-((4-chlorophenyl)(phenyl)methyl)piperazine” is a technical grade compound with the empirical formula C17H19ClN2 . It has a molecular weight of 286.80 and is also known by the synonyms “(RS)-1- [ (4-Chlorophenyl)phenylmethyl]piperazine”, “NSC 86164”, and "Norchlorcyclizine" .
Molecular Structure Analysis
The compound has a molecular formula of C17H19ClN2 . The SMILES string representation isClc1ccc (cc1)C (N2CCNCC2)c3ccccc3
, which indicates the presence of a chlorophenyl group, a phenylmethyl group, and a piperazine ring . Physical And Chemical Properties Analysis
The compound is a powder with a boiling point of 178-180 °C/0.5 mmHg (lit.) and a melting point of 65-70 °C (lit.) . It has a density of 1.158 .Scientific Research Applications
Synthesis of Pharmaceutical Compounds
The piperazine moiety is a common feature in many pharmaceuticals due to its versatility and biological activity. The compound can be used as a building block in the synthesis of antidepressants, antipsychotics, antihistamines, antifungals, and antibiotics . Its ability to bind with various receptors in the body makes it a valuable scaffold for developing new therapeutic agents.
Asymmetric Synthesis of Saturated N-Heterocycles
Chirality plays a crucial role in the pharmacological properties of drugs. The ®-enantiomer of the compound provides a framework for the asymmetric synthesis of carbon-substituted saturated N-heterocycles, which are important in drug development . This application is critical for creating enantiomerically pure substances that meet regulatory requirements for new drug approvals.
Development of Metal Organic Frameworks (MOFs)
Piperazine derivatives, including the compound , have been successfully utilized in the field of catalysis and the construction of metal-organic frameworks (MOFs) . MOFs have a wide range of applications, including gas storage, separation, and catalysis, due to their high surface area and tunable pore sizes.
Antimicrobial and Antioxidant Properties
The compound’s structural features allow it to exhibit antimicrobial and antioxidant properties . This makes it a potential candidate for inclusion in formulations aimed at combating microbial infections and oxidative stress-related conditions.
Ligand Synthesis for Metal Complexes
®-1-((4-chlorophenyl)(phenyl)methyl)piperazine can act as a ligand for metal complexes . These complexes can have diverse applications, including catalysis and as active components in various chemical reactions.
Organic Synthesis Methodologies
The compound serves as a key intermediate in various organic synthesis methodologies . It can be used to create extended piperazine structures through reactions such as hydroamination, oxidative cyclization, and decarboxylative annulation. These methodologies are essential for the synthesis of complex organic molecules with potential pharmaceutical applications.
Safety and Hazards
The compound is classified as Eye Dam. 1 - Repr. 2 - Skin Irrit. 2 - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H315 - H317 - H318 - H361fd . Precautionary measures include P201 - P202 - P280 - P302 + P352 - P305 + P351 + P338 - P308 + P313 .
Mechanism of Action
- Piperazine derivatives often interact with serotonin (5-HT) receptors, dopamine receptors, and adrenergic receptors. These interactions can modulate neurotransmission and affect mood, cognition, and behavior .
- These interactions lead to changes in neuronal signaling and downstream effects on cellular processes .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
properties
IUPAC Name |
1-[(R)-(4-chlorophenyl)-phenylmethyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKBSZSTDQSMDR-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
300543-56-0 | |
Record name | (-)-1-[(4-Chlorophenyl)phenylmethyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=300543-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norchlorcyclizine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0300543560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-(R)-1-((4-Chlorophenyl)(phenyl)methyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.900 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORCHLORCYCLIZINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/890A9G29PG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the most efficient method for synthesizing (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine with high optical purity?
A1: [, ] Research indicates that reacting (R)-(4-chlorophenyl)phenylmethylamine with a compound containing a leaving group (such as halogen, methanesulfonyl, or p-toluenesulfonyl) and a piperazine moiety, followed by hydrolysis, yields (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine. Crystallization with N-acetyl-L-phenylalanine further enhances the optical purity. [] This method offers advantages in terms of yield and ease of manufacturing. []
Q2: Have any novel derivatives of (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine been synthesized and investigated for their anti-allergic properties?
A2: Yes, researchers have designed and synthesized a series of novel (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine derivatives. These derivatives were then evaluated for their anti-allergic activities. []
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